2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile
Description
2-Methyl-2-[4-(9-oxa-6-azaspiro[45]decane-6-carbonyl)phenyl]propanenitrile is a complex organic compound that features a spirocyclic structure
Properties
IUPAC Name |
2-methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-18(2,13-20)16-7-5-15(6-8-16)17(22)21-11-12-23-14-19(21)9-3-4-10-19/h5-8H,3-4,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNVGJRHCGBIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C(=O)N2CCOCC23CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its spirocyclic structure which is known to enhance biological activity.
Industry: Could be used in the production of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile is not fully understood. its spirocyclic structure suggests that it may interact with biological targets in a unique manner. The compound could potentially bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-2-[4-(9-oxa-6-azaspiro[45]decane-6-carbonyl)phenyl]propanenitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
